3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile
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Overview
Description
3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with a trifluoromethyl group
Preparation Methods
The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile typically involves multiple steps. One common synthetic route includes the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Scientific Research Applications
3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile can be compared with other similar compounds, such as:
3-Fluoro-4-(trifluoromethyl)phenylmethanol: This compound has a hydroxyl group instead of a nitrile group, leading to different chemical reactivity and applications.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: This compound contains a boronic acid group, making it useful in cross-coupling reactions and other synthetic applications.
4-(Trifluoromethyl)phenol:
These comparisons highlight the unique features of this compound, such as its nitrile group and specific substitution pattern, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C10H7F4N |
---|---|
Molecular Weight |
217.16 g/mol |
IUPAC Name |
3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7F4N/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-4,6H,1-2H2 |
InChI Key |
GWSLMWBOPRMSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CCC#N |
Origin of Product |
United States |
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